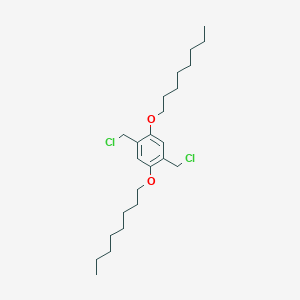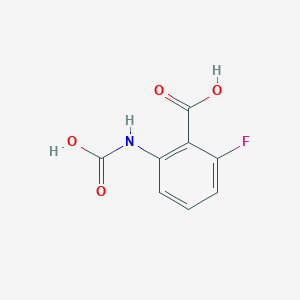
3-(Hydroxyamino)quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyamino)quinoxalin-2(1H)-one is a derivative of quinoxalin-2(1H)-one, a heterocyclic compound known for its diverse biological activities and chemical properties
Mecanismo De Acción
Target of Action
Quinoxaline derivatives are known to interact with various biological targets, including enzymes and receptors, due to their diverse biological activities .
Mode of Action
For instance, some quinoxaline derivatives can bind to the bacterial ribosome, leading to inhibition of protein synthesis . Other quinoxaline derivatives have been shown to bind to and block certain receptors, thereby reducing specific biological activities .
Biochemical Pathways
For example, some quinoxaline derivatives can inhibit protein synthesis by binding to the bacterial ribosome . Other quinoxaline derivatives can affect the activity of certain receptors, thereby influencing the associated biochemical pathways .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinoxaline derivatives are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
For example, pH and temperature can affect the stability and efficacy of a compound .
Análisis Bioquímico
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the steric hindrance of the substituents at different positions of the aromatic nucleus .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the SMMC-7721 cell line .
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that it may act as a potential d-amino acid oxidase (DAAO) inhibitor .
Temporal Effects in Laboratory Settings
It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It has been suggested that it may interact with various enzymes or cofactors .
Transport and Distribution
It has been suggested that it may interact with various transporters or binding proteins .
Subcellular Localization
It has been suggested that it may be directed to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C3 position. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the transition from laboratory-scale synthesis to industrial production would likely involve optimizing reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxyamino)quinoxalin-2(1H)-one can undergo several types of chemical reactions, including:
Common Reagents and Conditions
Substitution: N-hydroxyphthalimide esters derived from various carboxylic acids are suitable substrates for C3 alkylation.
Major Products
The major products formed from these reactions include azolated quinoxalin-2(1H)-ones and various C3-functionalized derivatives .
Aplicaciones Científicas De Investigación
3-(Hydroxyamino)quinoxalin-2(1H)-one has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound, known for its diverse biological activities.
3-Arylquinoxalin-2(1H)-ones: These derivatives are synthesized via Rh(iii)-catalyzed spiroannulation and have unique chemical properties.
Azolated Quinoxalin-2(1H)-ones: Formed via electro-oxidative C–H azolation, these compounds have distinct biological activities.
Uniqueness
3-(Hydroxyamino)quinoxalin-2(1H)-one is unique due to its hydroxyamino functional group at the C3 position, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(hydroxyamino)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-8-7(11-13)9-5-3-1-2-4-6(5)10-8/h1-4,13H,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOJIECBMCIOPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)
![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)





![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)
![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)


